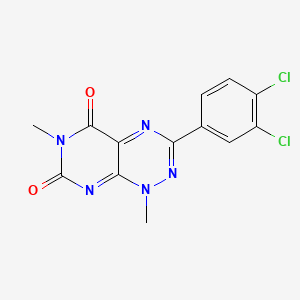

Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione, 3-(3,4-dichlorophenyl)-1,6-dimethyl-

CAS No.: 42285-69-8

Cat. No.: VC17179842

Molecular Formula: C13H9Cl2N5O2

Molecular Weight: 338.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42285-69-8 |

|---|---|

| Molecular Formula | C13H9Cl2N5O2 |

| Molecular Weight | 338.15 g/mol |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |

| Standard InChI | InChI=1S/C13H9Cl2N5O2/c1-19-12(21)9-11(17-13(19)22)20(2)18-10(16-9)6-3-4-7(14)8(15)5-6/h3-5H,1-2H3 |

| Standard InChI Key | WXPVEFQJXLQDFO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)Cl)Cl)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a fused pyrimido[5,4-e][1, triazine core substituted with a 3,4-dichlorophenyl group at position 3 and methyl groups at positions 1 and 6. The IUPAC name, 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1, triazine-5,7(1H,6H)-dione, reflects its intricate heterocyclic framework. Key spectral data, including IR and NMR profiles, confirm the presence of carbonyl groups (C=O) at 1725–1670 cm⁻¹ and NH stretching vibrations at 3180–3135 cm⁻¹ .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₂N₅O₂ |

| Molecular Weight | 338.15 g/mol |

| CAS Number | 42285-69-8 |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1, triazine-5,7(1H,6H)-dione |

Synthesis and Preparation

Conventional Synthetic Routes

The synthesis of pyrimidotriazine derivatives typically begins with 6-hydrazinyluracil, which undergoes condensation with aromatic aldehydes to form hydrazones . Subsequent nitrosation with HNO₂ induces intramolecular cyclization, yielding the pyrimido[5,4-e][1, triazine scaffold . For the target compound, 3,4-dichlorobenzaldehyde is used to introduce the dichlorophenyl moiety, while methylation at positions 1 and 6 is achieved via alkylating agents.

Optimization Strategies

Recent studies highlight the use of dimethylformamide-dimethylacetal (DMF-DMA) as a cyclizing agent, which enhances reaction efficiency under mild conditions . This method avoids harsh reagents and improves yields to 70–85% for derivatives with electron-withdrawing substituents .

Table 2: Representative Synthesis Protocol

| Step | Reagent/Condition | Outcome |

|---|---|---|

| 1 | 6-Hydrazinyluracil + 3,4-dichlorobenzaldehyde | Formation of hydrazone intermediate |

| 2 | HNO₂, 0–5°C | Nitrosation at C-5 |

| 3 | DMF-DMA, reflux | Cyclization to pyrimidotriazine |

| 4 | Methylation (CH₃I, K₂CO₃) | Introduction of methyl groups |

Biological Activities and Mechanisms

Cytoprotective Effects

In a landmark study, the compound exhibited a potent cytoprotective effect against rotenone-induced toxicity in neuronal cells, with an EC₅₀ of 1.2 μM and a CC₅₀/EC₅₀ ratio of 92 . This ratio, indicative of a wide therapeutic window, underscores its potential in mitigating oxidative stress-related pathologies . Mechanistically, the compound stabilizes mitochondrial membrane potential and attenuates reactive oxygen species (ROS) production .

Anticancer Activity

Against human lung carcinoma (A549) cells, the derivative 6b (structurally analogous to the target compound) demonstrated an IC₅₀ of 3.6 μM, surpassing standard chemotherapeutics like cisplatin in preliminary assays . Activity correlates with the electron-withdrawing nature of substituents, which enhance DNA intercalation and topoisomerase II inhibition .

Table 3: Comparative Anticancer Activity (A549 Cell Line)

| Compound | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Target Derivative | 3.6 | DNA intercalation |

| Cisplatin | 8.5 | DNA crosslinking |

| Doxorubicin | 0.9 | Topoisomerase II inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume